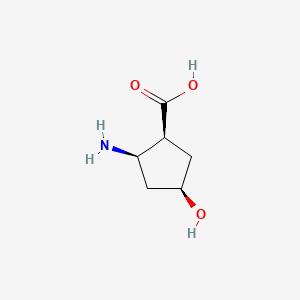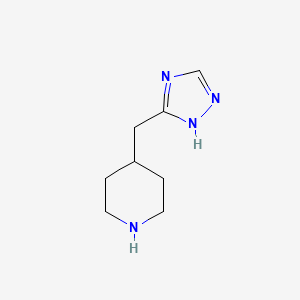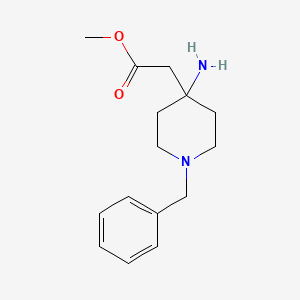
(4,4,4-Trifluorobutyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,4-Trifluorobutyl)hydrazine is a chemical compound with the molecular formula C4H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a butyl chain, which is further linked to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine typically involves the reaction of 4,4,4-trifluorobutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with hydrazine and trifluoromethyl compounds .
Analyse Chemischer Reaktionen
Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(4,4,4-Trifluorobutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
(4,4,4-Trifluorobutyric acid): Similar in structure but contains a carboxylic acid group instead of a hydrazine moiety.
Phenethyl-hydrazine hydrochloride: Contains a phenethyl group instead of a trifluorobutyl group.
(Cyclobutylmethyl)hydrazine hydrochloride: Contains a cyclobutylmethyl group instead of a trifluorobutyl group.
Uniqueness: (4,4,4-Trifluorobutyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H9F3N2 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
4,4,4-trifluorobutylhydrazine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)2-1-3-9-8/h9H,1-3,8H2 |
InChI-Schlüssel |
OBDNGDTUVCVXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)(F)F)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



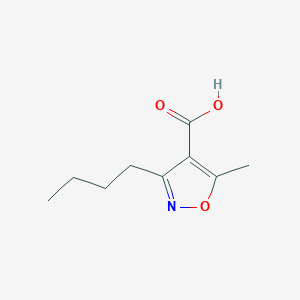

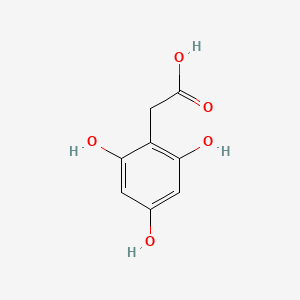
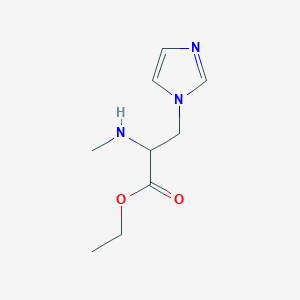

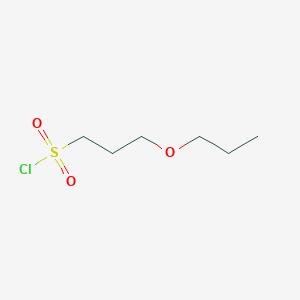
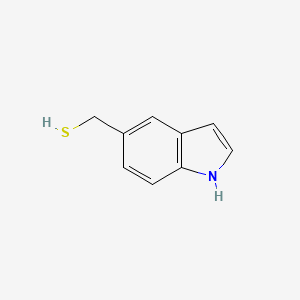
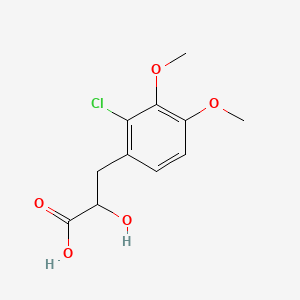

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)
